molecular formula C32H41N3O7 B079856 Fumitremorgin A CAS No. 12626-18-5

Fumitremorgin A

Cat. No. B079856
CAS RN: 12626-18-5
M. Wt: 579.7 g/mol
InChI Key: ACGHJVZDNQZJOV-BMOJZYMJSA-N
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Description

Fumitremorgin A is an organic heterohexacyclic compound that is a mycotoxic indole alkaloid obtained by prenylation of the 10-hydroxy group of verruculogen . It has a role as a mycotoxin . It is an aromatic ether, a diol, an indole alkaloid, an organic heterohexacyclic compound, and an organic peroxide . It is functionally related to a verruculogen .


Molecular Structure Analysis

Fumitremorgin A has a molecular formula of C32H41N3O7 . Its average mass is 579.684 Da and its monoisotopic mass is 579.294434 Da . It is an aromatic ether, a diol, an indole alkaloid, an organic heterohexacyclic compound, and an organic peroxide .


Physical And Chemical Properties Analysis

Fumitremorgin A has a molecular weight of 579.7 g/mol . It is an aromatic ether, a diol, an indole alkaloid, an organic heterohexacyclic compound, and an organic peroxide .

Scientific Research Applications

  • Chemosensitization in Cancer Treatment : Fumitremorgin C, a related compound, has been identified as a potent and specific agent for reversing multidrug resistance in cancer cells, particularly those resistant to mitoxantrone that do not overexpress P-glycoprotein or multidrug resistance protein. This is achieved through its interaction with the breast cancer resistance protein (BCRP) (Rabindran et al., 2000).

  • Biosynthesis in Fungi : Fumitremorgin B, another related compound, is produced by various fungal strains, including Aspergillus fumigatus. These compounds, including fumitremorgin A, are derived from cyclic dipeptides consisting of l-tryptophan and l-proline. Their biosynthesis offers insights into drug discovery and development strategies (Grundmann et al., 2008).

  • Synthesis for Pharmaceutical Applications : A study reported the first synthesis of fumitremorgin A, focusing on its unique eight-membered endoperoxide structure. This synthesis contributes to the understanding of indole-containing natural products and pharmaceuticals (Feng et al., 2015).

  • Genome Mining for Drug Discovery : The biosynthesis of fumitremorgin-type alkaloids, including fumitremorgin A, has been studied through genome mining, offering potential new strategies in drug discovery (Li, 2011).

  • Application in Anti-Cancer Therapies : Fumitremorgins, including fumitremorgin A, have shown activity against various cancer cells and the ability to reverse chemotherapy resistance. Their structure-activity relationships are critical for developing effective anti-cancer therapies (Abraham, 2017).

  • Osteoarthritis Treatment : Fumitremorgin C, a compound related to fumitremorgin A, has shown potential in alleviating inflammation and degradation of collagen II and aggrecan in osteoarthritis through the SIRT1/NF-κB/MAPK pathway (Zhou et al., 2022).

Safety And Hazards

Fumitremorgin A is a potent neurotropic and tremorgenic mycotoxin . It can cause sustained tremors, convulsions, and death . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

There is a paper titled “Structural basis of small-molecule inhibition of human multidrug …” which discusses the use of synthetic derivatives of the fumitremorgin C-related inhibitor Ko143 or the multidrug resistance modulator tariquidar . This suggests that Fumitremorgin A and its derivatives could have potential applications in the treatment of multidrug resistance.

properties

IUPAC Name

(9R,14S,17S,23R,24S)-23-hydroxy-5-methoxy-12,12-dimethyl-24-(3-methylbut-2-enoxy)-9-(2-methylprop-1-enyl)-10,11-dioxa-8,15,21-triazahexacyclo[12.10.1.02,7.08,25.015,23.017,21]pentacosa-1(25),2(7),3,5-tetraene-16,22-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H41N3O7/c1-18(2)12-14-40-28-26-21-11-10-20(39-7)16-23(21)34-25(15-19(3)4)41-42-31(5,6)17-24(27(26)34)35-29(36)22-9-8-13-33(22)30(37)32(28,35)38/h10-12,15-16,22,24-25,28,38H,8-9,13-14,17H2,1-7H3/t22-,24-,25+,28-,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGHJVZDNQZJOV-BMOJZYMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1C2=C3C(CC(OOC(N3C4=C2C=CC(=C4)OC)C=C(C)C)(C)C)N5C1(C(=O)N6CCCC6C5=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCO[C@H]1C2=C3[C@H](CC(OO[C@@H](N3C4=C2C=CC(=C4)OC)C=C(C)C)(C)C)N5[C@@]1(C(=O)N6CCC[C@H]6C5=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H41N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30925479
Record name Fumitremorgin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30925479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

579.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fumitremorgin A

CAS RN

12626-18-5
Record name Fumitremorgin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12626-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fumitremorgin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012626185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fumitremorgin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30925479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FUMITREMORGIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZR1C7949XT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
488
Citations
Y Feng, D Holte, J Zoller, S Umemiya… - Journal of the …, 2015 - ACS Publications
… Verruculogen and fumitremorgin A are bioactive alkaloids that contain a unique eight-… A concise route to verruculogen and fumitremorgin A relied not only on a hydroperoxide/indole …
Number of citations: 221 pubs.acs.org
M YAMAZAKI, H FUJIMOTO… - Chemical and …, 1980 - jstage.jst.go.jp
… activity in fumitremorgin A and related compounds are discussed. Keywords fumitremorgin A; … These metabolites were designated as fumitremorgin A (1) and B (2).3) In this paper, we …
Number of citations: 88 www.jstage.jst.go.jp
WR Abraham - Current Medicinal Chemistry, 2018 - ingentaconnect.com
… isolates produced fumitremorgin C 32 [46], verruculogen 38, epoxyfumitremorgin C 35 and TR-2 43 [47, 48] while isolates of the same species from rice contained fumitremorgin A 36 …
Number of citations: 8 www.ingentaconnect.com
M NISHIYAMA - Japanese journal of pharmacology, 1989 - Elsevier
… Abstract—Effects of a potent neurotropic mycotoxin, fumitremorgin A (FTA), on the spinal cord were studied, using … Fumitremorgin A (FTA) is a potent neurotropic mycotoxin isolated from …
Number of citations: 26 www.sciencedirect.com
A Grundmann, T Kuznetsova, SS Afiyatullov… - …, 2008 - Wiley Online Library
… the O-prenyl moiety in fumitremorgin A, or it could catalyse two different prenyl transfer reactions, that is, the N- and O-prenylation in the biosynthesis of fumitremorgin A, as observed for …
M YAMAZAKI, S SUZUKI, K KUKITA - Journal of pharmacobio …, 1979 - jstage.jst.go.jp
METHODS FTA was isolated from the culture of Aspergillurfungatus FRES.(IFM 4482) according to the method reported by Yamazaki et al.” All mice used in this study were male dd/ys …
Number of citations: 27 www.jstage.jst.go.jp
M NISHIYAMA, T KUGA - The Japanese Journal of Pharmacology, 1986 - jstage.jst.go.jp
Some pharmacological effects of a potent tremorgenic mycotoxin, fumitremorgin A (FTA), on the rabbit were studied. FTA (10-200, ag/kg, iv) caused clonic and tonic convulsion …
Number of citations: 13 www.jstage.jst.go.jp
S SUZUKI, K KIKKAWA, M YAMAZAKI - Journal of pharmacobio …, 1984 - jstage.jst.go.jp
… Fumitremorgin A (FT A), a neurotro ic m cotoxin induced dose—… Kukita: Neurotoxical studies on fumitremorgin A, a … abnormal behaviors induced by fumitremorgin A, a tremorgenic …
Number of citations: 14 www.jstage.jst.go.jp
M YAMAZAKI, S SUZUKI, N OZAKI - Journal of pharmacobio …, 1983 - jstage.jst.go.jp
… between behavioral res onses and levels of serotonin (5-HT) and S-hydroxyindoleacetic acid (5-HIAA) in brain 0 mice were investigated after intravenous injection of fumitremorgin A (…
Number of citations: 10 www.jstage.jst.go.jp
M Zechner - 2019 - research-collection.ethz.ch
… produces the related natural products fumitremorgin A (f-2), … and applied to the total syntheses of fumitremorgin A (f-2) and … to obtain verruculogen (f-30) and fumitremorgin A (f-2), were …
Number of citations: 0 www.research-collection.ethz.ch

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